molecular formula C8H6ClNO2 B12865130 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole

2-(Chloromethyl)-5-hydroxybenzo[d]oxazole

Cat. No.: B12865130
M. Wt: 183.59 g/mol
InChI Key: DHZHGFQDMKKOIC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol under specific conditions to yield the desired compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria and fungi by interfering with their cellular processes. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison: 2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

2-(Chloromethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic compound characterized by the presence of a chloromethyl group and a hydroxyl group on a benzo[d]oxazole ring. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in oncology and neuroprotection. The structural features of this compound suggest diverse biological activities, which are explored in various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H8ClN1O2\text{C}_{10}\text{H}_{8}\text{ClN}_{1}\text{O}_{2}

Key Features:

  • Chloromethyl Group: Enhances reactivity and may influence biological interactions.
  • Hydroxyl Group: Known to participate in hydrogen bonding, potentially affecting the compound's solubility and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with a benzo[d]oxazole structure, including this compound, exhibit significant anticancer activity. Key findings include:

  • Inhibition of Tubulin Polymerization: Studies have shown that derivatives can bind to tubulin and inhibit its polymerization at submicromolar concentrations, suggesting potential applications in cancer therapy.
  • Mechanism of Action: The ability to interfere with microtubule dynamics is crucial for cell division, making these compounds potential candidates for targeting cancer cell proliferation.
Compound NameBiological ActivityUnique Aspects
This compoundPotential anti-cancer activityHigh reactivity due to chloromethyl group
2-Methyl-4,5-diphenyloxazoleAnticancer activityMethyl group instead of chloromethyl

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of similar benzo[d]oxazole derivatives against β-amyloid-induced toxicity in neuronal cells:

  • Experimental Evidence: Compounds synthesized from benzo[d]oxazole structures have been shown to reduce neurotoxicity and increase cell viability in PC12 cells exposed to β-amyloid .
  • Mechanistic Insights: These compounds promote phosphorylation of key proteins involved in neuronal survival, such as Akt and GSK-3β, while decreasing pro-inflammatory markers like NF-κB .

Case Studies

Several case studies have been published that illustrate the biological activities of this compound:

  • Study on Cancer Cell Lines:
    • Objective: To evaluate the cytotoxicity of this compound against various cancer cell lines.
    • Results: The compound demonstrated significant growth inhibition in fibrosarcoma (HT-1080) and breast cancer (MCF-7) cell lines with IC50 values comparable to standard chemotherapeutics.
  • Neuroprotection Against Aβ Toxicity:
    • Objective: To assess the protective effects of related compounds on neuronal cells exposed to β-amyloid.
    • Results: Compounds exhibited reduced apoptosis and improved cellular health at low concentrations, indicating a potential therapeutic strategy for Alzheimer's disease .

Comparative Analysis

The following table summarizes the biological activities and characteristics of selected compounds related to this compound:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAnticancer; NeuroprotectiveVaries by studyHigh reactivity
2-Methyl-4,5-diphenyloxazoleAnticancerNot specifiedMethyl substitution
Compound 5c (related derivative)Neuroprotective< 1.25Effective against Aβ toxicity

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

2-(chloromethyl)-1,3-benzoxazol-5-ol

InChI

InChI=1S/C8H6ClNO2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4H2

InChI Key

DHZHGFQDMKKOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)N=C(O2)CCl

Origin of Product

United States

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